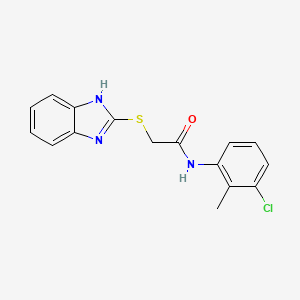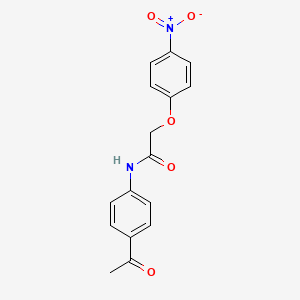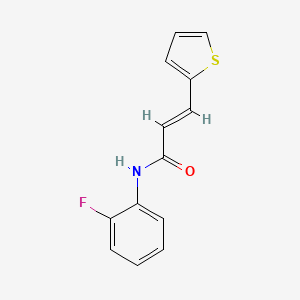![molecular formula C18H16F3N3O B5598608 N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5598608.png)
N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinamine derivatives, including N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine, typically involves cyclization reactions of suitable precursors. For instance, a study by Ouyang et al. (2016) described a rapid synthetic method for a closely related compound through a three-step process including substitution, nucleophilic substitution reaction, and reduction, starting from commercially available precursors (Ouyang et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine and its derivatives have been explored in various synthetic pathways and their potential applications in medicinal chemistry. For instance, its structural analogs have been synthesized through reactions involving derivatives of methyl 2-isothiocyanatobenzoate, leading to a variety of quinazolinones with potential for further chemical modification and exploration of biological activities (Dean & Papadopoulos, 1982).
Biological Activities and Applications
Antimicrobial Properties
Novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, synthesized from related compounds, demonstrated significant antimicrobial activity, indicating the potential of quinazolinamine derivatives in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Hypolipidemic Activities
Quinazolinamines and their derivatives have shown hypolipidemic activities in animal models, suggesting their utility in treating lipid disorders. Compounds bearing certain substituents exhibited significant reductions in triglyceride and total cholesterol levels (Kurogi et al., 1996).
Antioxidant Properties
Derivatives of quinazolinamines have been evaluated for their antioxidant properties, indicating the importance of hydroxyl and methoxy groups for enhancing antioxidant activity. These findings suggest their potential application in oxidative stress-related diseases (Mravljak et al., 2021).
Analgesic and Anti-inflammatory Activities
Research on novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones has shown promising analgesic and anti-inflammatory properties, with some compounds demonstrating higher potency compared to standard drugs, offering potential for new therapeutic agents (Alagarsamy et al., 2011).
Propiedades
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O/c1-25-13-6-4-5-12(11-13)9-10-22-16-14-7-2-3-8-15(14)23-17(24-16)18(19,20)21/h2-8,11H,9-10H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIDFUGJPTWPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B5598539.png)
![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5598547.png)



![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5598568.png)
![2-[3-fluoro-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B5598578.png)

![8-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598586.png)
![N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5598596.png)
![3-amino-N,N-diethyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5598600.png)
![4-fluoro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5598609.png)
![[2-(benzoylhydrazono)-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B5598618.png)